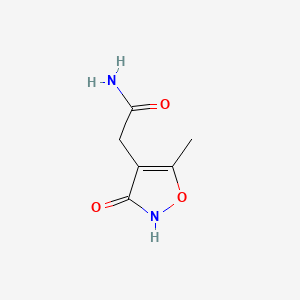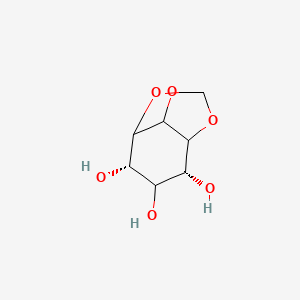
Inositol mono orthoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inositol mono orthoformate is a derivative of inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the presence of an orthoformate group attached to the inositol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol mono orthoformate can be synthesized through the reaction of inositol with orthoformic acid esters under acidic conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the orthoformate group. One common method involves the use of trimethyl orthoformate in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: Inositol mono orthoformate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Acid hydrolysis is a common reaction, leading to the cleavage of the orthoformate group and the formation of inositol derivatives .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to hydrolyze the orthoformate group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the inositol ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various inositol derivatives, such as inositol phosphates and acylated inositol compounds. These products are valuable intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
Inositol mono orthoformate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of inositol mono orthoformate involves its conversion to inositol phosphates through hydrolysis and subsequent phosphorylation. These inositol phosphates act as secondary messengers in various cellular signaling pathways, regulating processes such as calcium release, gene expression, and metabolic regulation . The molecular targets include various enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Trimethyl orthoformate: A simpler orthoester used in organic synthesis.
Triethyl orthoformate: Another orthoester with similar reactivity but different physical properties.
Inositol orthoacetate: An inositol derivative with an acetate ester group, used as a protecting group in synthetic chemistry.
Uniqueness: Inositol mono orthoformate is unique due to its specific structure, which allows for selective hydrolysis and subsequent functionalization of the inositol ring. This makes it a valuable intermediate in the synthesis of complex inositol derivatives with potential biological activity .
Properties
IUPAC Name |
(4S,6R)-2,9,10-trioxatricyclo[5.2.1.03,8]decane-4,5,6-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-1-2(9)4-6-5(3(1)10)12-7(11-4)13-6/h1-10H/t1?,2-,3+,4?,5?,6?,7? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXHBBXQFNRUAE-XKJLXWSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C2C3C(C1O)OC(O2)O3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1(C([C@@H](C2C3C1OC(O2)O3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)
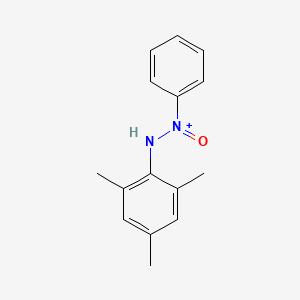
![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)
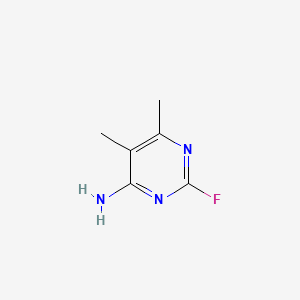
![[methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene](/img/structure/B579335.png)
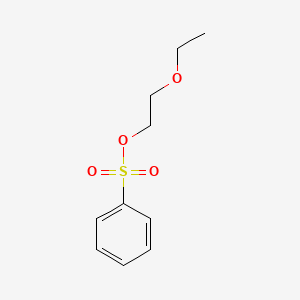
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)

![N-[(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide](/img/structure/B579343.png)
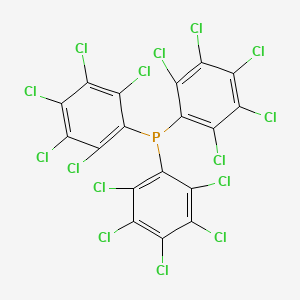
![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)
![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)
![(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B579347.png)
